4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol
Descripción
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol (CAS: 1341353-18-1) is a heterocyclic compound featuring a pyrazole ring fused to an oxane (tetrahydropyran) moiety. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol . The compound is recognized as a versatile small-molecule scaffold in medicinal chemistry, enabling the synthesis of complex structures for drug discovery. Despite its discontinuation in commercial catalogs, it remains relevant in research due to its unique structural features, including a hydroxyl group on the oxane ring and a methyl-substituted pyrazole .
Propiedades
IUPAC Name |
4-(2-methylpyrazol-3-yl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-8(2-5-10-11)9(12)3-6-13-7-4-9/h2,5,12H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFZNMWQMSNCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable oxan-4-ol precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity . This may include the use of continuous flow reactors and advanced purification techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological pathways:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that pyrazole derivatives can induce apoptosis in colorectal carcinoma cells, highlighting their potential as anticancer agents .
- Antioxidant Properties : The compound has demonstrated significant radical scavenging activity, which is crucial for developing antioxidants. In vitro assays have confirmed its efficacy in scavenging free radicals, suggesting applications in preventing oxidative stress-related diseases .
Drug Development
The unique molecular framework of 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol makes it a valuable candidate for drug discovery:
- Targeting Kinase Inhibition : Similar compounds have been explored for their ability to inhibit specific kinases involved in cancer progression. The design of inhibitors based on this compound could lead to new cancer therapies that target activated kinase conformations .
Material Science
The compound's properties extend beyond medicinal applications into material science:
- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal and mechanical properties of materials, making them suitable for advanced applications in coatings and composites .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various pyrazole derivatives, 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol was tested against colorectal cancer cell lines. Results indicated that this compound induced significant apoptotic pathways, outperforming traditional chemotherapy agents in certain assays .
Case Study 2: Antioxidant Efficacy
A series of experiments assessed the antioxidant properties of 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol using DPPH radical scavenging assays. The compound exhibited superior radical scavenging abilities compared to standard antioxidants like ascorbic acid, suggesting its potential use in dietary supplements or pharmaceutical formulations aimed at combating oxidative stress .
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors . It may inhibit or activate these targets, leading to changes in cellular pathways and biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrazole-Containing Benzoic Acid Derivatives
Several benzoic acid derivatives with a 1-methyl-1H-pyrazol-5-yl group have been synthesized ():
Key Differences :
- Solubility : The oxane derivative’s hydroxyl group improves water solubility compared to halogenated benzoic acids.
- Applications : Benzoic acids are often intermediates in drug synthesis (e.g., kinase inhibitors), while the oxane scaffold is used for building 3D diversity in lead optimization .
Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS: 179057-12-6, C₁₂H₁₂N₂O₂, MW: 216.24 g/mol) shares a pyrazole-benzoate backbone .
- Functional Group : The ester group introduces hydrolytic instability compared to the oxane’s hydroxyl group.
- Synthetic Utility : Used in coupling reactions for prodrug development, whereas the oxane scaffold is tailored for cyclization-based strategies .
ERK Inhibitor with Pyrazole-Pyridinone Core
Genentech’s ERK inhibitor (Patent [227]) incorporates a pyridin-2(1H)-one linked to a pyrazole :
- Structure: (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one.
- Pharmacological Role : Targets hyperproliferative disorders, leveraging the pyrazole’s hydrogen-bonding capacity for kinase inhibition. The oxane derivative lacks such direct therapeutic targeting but serves as a structural precursor .
Cyclohexyl and Piperazine-Linked Pyrazoles
- [4-(Propan-2-yl)cyclohexyl]methanol-pyrazole hybrid (CAS: 1493352-05-8, C₁₄H₂₄N₂O): The cyclohexyl group enhances lipophilicity, favoring blood-brain barrier penetration, unlike the polar oxane scaffold .
- 4-(Furan-2-carbonyl)piperazin-1-ylmethanone: Combines pyrazole with a piperazine-furan moiety, enabling dual-targeting in protease inhibitors. The oxane derivative’s simpler structure limits such multifunctionality .
Actividad Biológica
4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
where the specific values for , , , and depend on the exact molecular configuration and substituents present on the oxane and pyrazole rings.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole derivatives can inhibit bacterial growth effectively. In one study, 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol was evaluated for its antibacterial activity against several strains, demonstrating promising inhibitory effects, particularly against Gram-positive bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study focusing on the structure-activity relationship (SAR) of pyrazole derivatives found that modifications at certain positions significantly enhance their anti-proliferative activities against various cancer cell lines. Specifically, compounds similar to 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol showed IC50 values in the low micromolar range against tumor cell lines like A549 and SGC-7901 .
The mechanisms underlying the biological activities of 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol include:
- Inhibition of Tubulin Polymerization : Some pyrazole derivatives have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase .
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Receptor Modulation : Preliminary studies suggest potential interactions with various receptors, including those involved in neurotransmission and inflammation pathways .
Case Study 1: Antibacterial Evaluation
A study conducted on 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol revealed its effectiveness in inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound was tested using standard broth microdilution methods, yielding minimum inhibitory concentrations (MICs) that suggest it could serve as a lead compound for further development into antibacterial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol significantly reduced cell viability in A549 lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| SGC-7901 | 12 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation or Suzuki-Miyaura coupling. For example, refluxing pyrazole intermediates with boronic acids (e.g., phenylboronic acid) in deoxygenated DMF/water mixtures using Pd(PPh₃)₄ as a catalyst yields coupled products. Optimization involves adjusting solvent polarity, reaction time (e.g., 25–30 hours for xylene-based reflux), and purification via recrystallization (methanol or DMF/EtOH mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves pyrazole and oxane ring protons, while IR spectroscopy identifies hydroxyl (-OH) and C-O-C ether stretches. X-ray crystallography (using SHELXL for refinement) confirms stereochemistry and hydrogen-bonding networks. For example, SHELX programs enable robust refinement of twinned or high-resolution crystal structures .
Q. How does the compound’s solubility impact experimental design in biological assays?
- Methodological Answer : The hydroxyl group in the oxane ring enhances water solubility, but the hydrophobic pyrazole moiety may require co-solvents like DMSO or ethanol. Solubility tests via UV-Vis spectroscopy in buffered solutions (pH 7.4) are critical for dose-response studies. Precipitation issues can be mitigated by sonication or surfactant addition .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Methodological Answer : Polymorphism analysis requires comparing multiple crystal structures (e.g., using ORTEP-3 for 3D visualization) and refining data with SHELXL. Discrepancies in unit cell parameters or hydrogen-bonding patterns are resolved via high-resolution synchrotron data or temperature-dependent crystallography. SHELXPRO interfaces with macromolecular refinement tools for complex cases .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Replace the 1-methyl group on the pyrazole with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like ERK1/2, validated via kinase inhibition assays. Bioisosteric replacement of the oxane ring with morpholine derivatives can also improve pharmacokinetics .
Q. How do solvent effects influence the compound’s stability during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in amber vials show degradation via oxidation of the pyrazole ring. HPLC-MS identifies degradation products, while FTIR monitors hydroxyl group integrity. Lyophilization or storage under argon in anhydrous DMSO minimizes decomposition .
Q. What analytical methods validate purity for publication-quality samples?
- Methodological Answer : Combustion analysis (C/H/N/O) confirms elemental composition, while HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Mass spectral fragmentation patterns (ESI-MS) verify molecular ion peaks. Residual solvents (e.g., DMF) are quantified via GC-MS with internal standards .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental solubility data?
- Methodological Answer : Computational predictions (e.g., COSMO-RS) may overestimate solubility due to neglecting crystal lattice energy. Validate with experimental shake-flask methods: saturate the compound in buffered solutions, filter (0.22 µm), and quantify via UV-Vis calibration curves. Adjust force field parameters in simulations to align with empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
